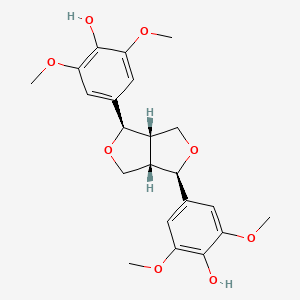

(-)-Syringaresinol

Vue d'ensemble

Description

(-)-syringaresinol is the (7beta,7'beta,8beta,8'beta)-stereoisomer of syringaresinol. It is an enantiomer of a (+)-syringaresinol.

This compound is a natural product found in Magnolia officinalis, Cinnamomum kotoense, and other organisms with data available.

Activité Biologique

(-)-Syringaresinol is a lignan compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

1. Overview of this compound

This compound is a natural product predominantly found in several plant species, including Syringa vulgaris and Lonicera japonica. It has been studied for its potential health benefits, particularly in vascular health, pain management, and neuroprotection.

2.1 Vasorelaxation and Nitric Oxide Production

One of the primary biological activities of this compound is its ability to induce vasorelaxation. Research indicates that it enhances nitric oxide (NO) production in endothelial cells through two distinct signaling pathways:

- Akt/eNOS Pathway : Activation of the Akt pathway leads to phosphorylation of endothelial nitric oxide synthase (eNOS), promoting NO production.

- Phospholipase C (PLC) Pathway : This pathway involves elevation of intracellular calcium levels, which also contributes to eNOS activation and subsequent NO release.

In vitro studies have shown that the NO production induced by this compound is comparable to that of vascular endothelial growth factor (VEGF), a known stimulator of NO synthesis .

2.2 Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. In a study examining oxaliplatin-induced neuropathic pain, it was found to suppress the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and phosphorylated nuclear factor-kappa B (p-NF-κB) in microglial cells. This suggests that this compound can modulate microglial inflammatory responses, providing analgesic effects .

3.1 Vasorelaxation Studies

A series of experiments were conducted using isolated mouse aortic rings to evaluate the vasorelaxant effects of this compound. The results demonstrated:

- Concentration-Dependent Relaxation : Aortic rings pre-contracted with phenylephrine exhibited significant relaxation upon treatment with this compound.

- Mechanistic Insights : The vasorelaxation effect was inhibited by the NOS inhibitor L-NMA, confirming the role of NO in this process .

| Concentration (µM) | % Relaxation |

|---|---|

| 10 | 25% |

| 30 | 50% |

| 50 | 75% |

3.2 Neuropathic Pain Studies

In animal models of oxaliplatin-induced neuropathic pain:

- Behavioral Assays : Mice treated with this compound showed significantly reduced mechanical allodynia and cold allodynia.

- Immunohistochemical Analysis : There was a marked decrease in microglial activation markers in spinal cord tissues from this compound-treated mice compared to controls .

| Treatment Group | Mechanical Allodynia (Withdrawal Threshold) | Cold Allodynia (Behavioral Response) |

|---|---|---|

| Vehicle Control | 5 g | High Response |

| This compound | 15 g | Low Response |

Case Study: Diabetic Nephropathy

Recent findings suggest that this compound may protect against diabetic nephropathy by inhibiting oxidative stress and pyroptosis in renal tissues. This protective effect highlights its potential as a therapeutic agent for managing diabetic complications .

Propriétés

IUPAC Name |

4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-WRMVBYCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316029 | |

| Record name | (-)-Syringaresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6216-81-5 | |

| Record name | (-)-Syringaresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6216-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringaresinol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006216815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Syringaresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYRINGARESINOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6NNG8CM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary biological target of (-)-Syringaresinol (SAG)?

A1: this compound has been shown to inhibit all three monoamine transporters: the dopamine transporter, the norepinephrine transporter, and the serotonin transporter [].

Q2: How does this compound interact with monoamine transporters?

A2: Computational studies suggest that this compound binds to an allosteric site (S2) in monoamine transporters, distinct from the central binding site (S1) where conventional antidepressants bind []. This allosteric site is an aromatic pocket within the scaffold domain of the transporter's extracellular vestibule, connected to the central site [].

Q3: What is the consequence of this compound binding to the allosteric site of monoamine transporters?

A3: Binding of this compound to the allosteric site stabilizes a conformation of the serotonin transporter where both the extracellular and cytoplasmic pathways are closed. This binding ultimately inhibits the transport of monoamines [].

Q4: Are there any mutagenesis studies supporting the binding of this compound to the allosteric site?

A4: Yes, mutagenesis studies on residues in both the allosteric and orthosteric sites of monoamine transporters have been conducted. The results corroborated the molecular docking calculations, supporting the interaction of this compound with the allosteric site [].

Q5: What is the potential therapeutic relevance of this compound's mechanism of action?

A5: The distinct allosteric binding of this compound to monoamine transporters suggests a novel mechanism of action compared to conventional antidepressants. This presents an opportunity for developing new therapeutic agents with potentially fewer side effects and improved efficacy for treating depression and anxiety [].

Q6: Does this compound exhibit other biological activities?

A6: Yes, in addition to monoamine transporter inhibition, this compound demonstrates:

- Antifibrotic activity: It attenuates the proliferation of activated hepatic stellate cells (HSCs), reduces collagen deposition, and suppresses tumor necrosis factor (TNF)-α production in macrophages [].

- Neuritogenic activity: Both (+)- and this compound enantiomers, as well as their glucosides, promote neurite outgrowth in PC12h and Neuro2a cells in a dose-dependent manner [].

- Antioxidant activity: It displays free radical scavenging activity against DPPH and ABTS radicals [].

- Anti-inflammatory activity: It inhibits nitric oxide (NO) production and shows potential in reducing inflammation [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C22H26O8, and its molecular weight is 418.44 g/mol.

Q8: Is there any information available regarding the spectroscopic data of this compound?

A8: While the provided research abstracts do not detail specific spectroscopic data, numerous studies utilize techniques like NMR (1H NMR, 13C NMR, 2D NMR) and Mass Spectrometry (ESI-MS) to elucidate its structure and identify its presence in various plant extracts [, , , , , , , ].

Q9: Is there any information on the material compatibility and stability of this compound?

A9: The provided abstracts do not offer specific insights into material compatibility, stability under various conditions, or formulation strategies for this compound. Further research is necessary to explore these aspects.

A9: The provided abstracts primarily focus on the isolation, identification, and preliminary biological activity of this compound. Detailed investigations into its catalytic properties, computational modeling, SAR, safety regulations, pharmacokinetics, toxicology, drug delivery, environmental impact, and other related aspects require further research and are not explicitly addressed in the provided literature.

Q10: What in vitro studies have been conducted to assess the biological activity of this compound?

A10: Several in vitro studies have been carried out, including:

- Inhibition of HSC proliferation: this compound significantly inhibited the proliferation of activated HSC-T6 cells without exhibiting cytotoxicity in primary rat hepatocytes [].

- Reduction of collagen deposition: It reduced collagen deposition in activated HSC-T6 cells, indicating its potential as an anti-fibrotic agent [].

- Suppression of TNF-α production: this compound suppressed the production of the pro-inflammatory cytokine TNF-α in RAW264.7 macrophages stimulated with lipopolysaccharide [].

- Neuritogenesis: Both (+)- and this compound enantiomers, along with their glucosides, demonstrated dose-dependent neuritogenesis in PC12h cells, suggesting their potential in promoting neuronal differentiation [].

Q11: Have there been any in vivo studies on this compound?

A11: While the provided abstracts do not detail specific in vivo studies on this compound itself, one study mentions that the ethyl acetate and n-butanol extracts of Zanthoxylum bungeanum Maxim. (from which this compound-4-O-beta-D-glucoside was isolated) showed anti-inflammatory activity and improved cholesterol metabolism in vivo, suggesting potential therapeutic benefits of the extracts containing this compound-4-O-beta-D-glucoside []. Further research is needed to confirm the in vivo effects of isolated this compound.

Q12: What analytical techniques are commonly employed to identify and quantify this compound?

A12: Several analytical techniques are commonly employed, including:

- Chromatography: Different chromatographic techniques, such as column chromatography with silica gel, Sephadex LH-20, MCI, ODS, and semi-preparative HPLC are widely used for the isolation and purification of this compound from various plant sources [, , , , ].

- Spectroscopy: Spectroscopic methods like NMR (1H NMR, 13C NMR, 2D NMR), Mass Spectrometry (ESI-MS), IR, and UV are essential for structural elucidation and confirmation of this compound [, , , , , , , ].

- HPLC: High-performance liquid chromatography (HPLC), particularly chiral HPLC, plays a crucial role in separating and characterizing the (+)- and (-)-enantiomers of Syringaresinol and its glucosides [, ].

Q13: Is there a specific HPLC method for determining this compound content in plant material?

A13: Yes, a study describes an HPLC method for determining the content of this compound-4-O-β-D-glucosidase in Albizia kalkora (Roxb.) Prain. This method employs a Kromasil C18 column with a methanol-water mobile phase and detection at 210 nm [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.